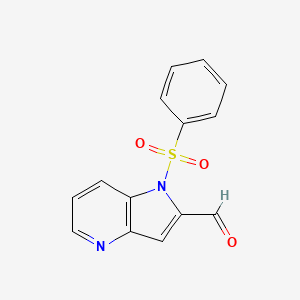

1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde is a heterocyclic compound that features an indole core with a phenylsulfonyl group and a carbaldehyde group attached. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development .

Métodos De Preparación

The synthesis of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde typically involves the reaction of 4-azaindole with phenylsulfonyl chloride under basic conditions, followed by formylation to introduce the carbaldehyde group . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety .

Análisis De Reacciones Químicas

1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde exhibits several biological activities, making it a candidate for drug development.

Antitumor Activity

Studies have shown that compounds with an azaindole framework can inhibit tumor cell proliferation through various mechanisms:

- Inhibition of Kinase Activity : Azaindoles have been explored as kinase inhibitors, targeting pathways involved in cancer progression. For instance, derivatives have shown activity against Aurora kinases, which are crucial for cell cycle regulation .

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics or inhibiting specific signaling pathways related to tumor growth .

Antimicrobial Properties

Recent investigations suggest that azaindole derivatives can possess antimicrobial activity. The structural features of this compound may contribute to its ability to interact with bacterial enzymes or receptors, potentially leading to antibacterial effects.

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

Drug Development

The compound's unique structure makes it a valuable scaffold for developing new therapeutics:

- Kinase Inhibitors : As mentioned earlier, its modifications can lead to potent inhibitors of kinases involved in cancer and other diseases .

- Inflammatory Diseases : Certain derivatives have shown promise as modulators of inflammatory pathways, suggesting potential use in treating conditions like rheumatoid arthritis .

Mechanistic Studies

The compound serves as a tool for understanding the molecular mechanisms underlying disease processes. Its ability to interact with specific biological targets allows researchers to explore drug-receptor interactions and the resulting biochemical pathways.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated inhibition of cancer cell lines through Aurora kinase inhibition. |

| Study B | Antimicrobial Effects | Showed significant activity against Gram-positive bacteria, indicating potential for antibiotic development. |

| Study C | Inflammatory Response | Found to modulate cytokine production in vitro, suggesting anti-inflammatory properties. |

Mecanismo De Acción

The mechanism of action of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s ability to interact with biological targets, while the indole core can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde can be compared with other indole derivatives, such as:

1-(Phenylsulfonyl)indole: Similar in structure but lacks the azaindole and carbaldehyde groups.

1-(Phenylsulfonyl)-3-acetylindole: Contains an acetyl group instead of a carbaldehyde group.

1-(Phenylsulfonyl)-4-methylindole: Features a methyl group instead of a carbaldehyde group.

The uniqueness of this compound lies in its combination of the phenylsulfonyl, azaindole, and carbaldehyde groups, which confer distinct chemical reactivity and biological activity .

Actividad Biológica

1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azaindole framework, which is known for its diverse biological activities. The presence of the phenylsulfonyl group enhances its solubility and reactivity, making it a valuable scaffold in drug development.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, azaindole derivatives have been studied for their ability to inhibit bacterial growth and may serve as lead compounds for antibiotic development .

Anticancer Activity

This compound has shown promise in anticancer research. Azaindoles are recognized for their ability to inhibit various kinases involved in cancer progression. In particular, studies have demonstrated that modifications in the azaindole structure can lead to enhanced selectivity towards specific cancer cell lines .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Kinase Inhibition : Azaindole derivatives often function as kinase inhibitors. They bind to the ATP-binding site of kinases, disrupting their activity and thus inhibiting pathways essential for tumor growth and survival .

- P2X7 Receptor Antagonism : Some studies suggest that related compounds can act as antagonists for the P2X7 receptor, which is implicated in inflammatory processes and cancer metastasis. This mechanism may contribute to their therapeutic potential in treating inflammatory diseases and cancers .

Case Studies

- Azaindole Derivatives as Kinase Inhibitors : A study evaluated various azaindole derivatives for their kinase inhibition capabilities. The most promising compounds demonstrated selective inhibition of AAK1 and GAK kinases, which are critical in viral infections such as dengue fever. This study highlights the potential of this compound in antiviral applications .

- Anticancer Efficacy : Another study focused on the anticancer properties of related azaindoles, revealing that specific modifications could enhance their efficacy against breast cancer cell lines. The research underscored the importance of structure-activity relationships (SAR) in designing more potent derivatives .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c17-10-11-9-13-14(7-4-8-15-13)16(11)20(18,19)12-5-2-1-3-6-12/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRRIKGTACOIFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C=O)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.